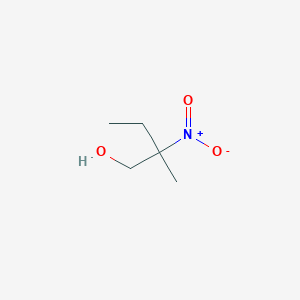

2-Methyl-2-nitrobutan-1-ol

Numéro de catalogue B8757643

Poids moléculaire: 133.15 g/mol

Clé InChI: SEAMRWZKMYUKOI-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09187436B2

Procedure details

A 2-liter 3-neck flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen bubbler, an addition funnel and a temperature controller with heating mantle and thermocouple. The flask is charged with aqueous formaldehyde solution (420 mL, 37% active, 5.64 mol) and 4 mL triethylamine catalyst. The addition funnel is charged with 2-nitrobutane (554.1 g, 5.37 mol). The 2-nitrobutane is added dropwise, over a period of 7 hours to the formaldehyde solution, which is being stirred under nitrogen. The reaction is maintained at 40° C. during the addition. After all the 2-nitrobutane is added, the turbid mixture is warmed to 45° C. for 30 min, and then heating and stirring are discontinued overnight. If a GC analysis indicates the reaction is not yet complete; an additional 10.9 g aqueous formaldehyde is added and the mixture stirred at 45° C. for 2.5 hours. Upon cooling to room temperature, the reaction mass separates into an oil layer with a smaller, separate water layer. The oil layer is collected (1022.8 g, 97.9% of theory) and GC indicates 94.8% purity. The oil is used without further purification.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[O:2].[N+:3]([CH:6]([CH2:8][CH3:9])[CH3:7])([O-:5])=[O:4]>C(N(CC)CC)C>[CH3:7][C:6]([N+:3]([O-:5])=[O:4])([CH2:8][CH3:9])[CH2:1][OH:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

420 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

554.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C(C)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C(C)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C(C)CC

|

Step Five

|

Name

|

|

|

Quantity

|

10.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is being stirred under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2-liter 3-neck flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen bubbler, an addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a temperature controller with heating mantle and thermocouple

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the turbid mixture is warmed to 45° C. for 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred at 45° C. for 2.5 hours

|

|

Duration

|

2.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate water layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil layer is collected (1022.8 g, 97.9% of theory) and GC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil is used without further purification

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |